molecular formula C5H5BrO2 B3191924 (4-Bromofuran-2-yl)methanol CAS No. 59413-71-7

(4-Bromofuran-2-yl)methanol

Cat. No.: B3191924
CAS No.: 59413-71-7
M. Wt: 177 g/mol
InChI Key: QZGKNGISHZQLNB-UHFFFAOYSA-N
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Description

(4-Bromofuran-2-yl)methanol is an organic compound with the molecular formula C5H5BrO2. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the fourth position and a hydroxymethyl group at the second position of the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromofuran-2-yl)methanol can be synthesized through several methods. One common approach involves the bromination of furan followed by the introduction of a hydroxymethyl group. The bromination of furan can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromofuran can then be reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the hydroxymethyl group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process typically involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Bromofuran-2-carboxylic acid.

    Reduction: Furan-2-ylmethanol.

    Substitution: 4-Methoxyfuran-2-ylmethanol.

Scientific Research Applications

(4-Bromofuran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2-furaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity and applications.

    2,5-Dibromofuran: Contains two bromine atoms, making it more reactive in substitution reactions.

Uniqueness

(4-Bromofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the furan ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

(4-bromofuran-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGKNGISHZQLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484827
Record name (4-Bromofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59413-71-7
Record name (4-Bromofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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